molecular formula C20H19NO5 B031602 (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS No. 141627-42-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B031602
CAS No.: 141627-42-1
M. Wt: 353.4 g/mol
InChI Key: WYALRXZJYXWYGR-UHFFFAOYSA-N
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Chemical Reactions Analysis

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .

Scientific Research Applications

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is primarily related to its role as an intermediate in drug synthesis. In the case of dronedarone hydrochloride, the compound contributes to the drug’s ability to modulate cardiac ion channels, thereby stabilizing heart rhythm . The molecular targets include various ion channels and receptors involved in cardiac electrophysiology.

Comparison with Similar Compounds

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALRXZJYXWYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626718
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141627-42-1
Record name 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141627-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

59.8 ml (0.50 mole) of tin tetrachloride are added gradually to a solution of 44.5 g (0.2 mole) of 2-n-butyl 5-nitro benzofuran and 44.3 g (0.26 mole) of anisoyl chloride in 308 ml of dichloroethane. The temperature is maintained at 23° C. and stirring is continued for 24 hours. The mixture is poured onto 770 ml of ice-water and extracted 3 times with 150 ml of dichloroethane. The solution is washed with water, 5% sodium hydrogen carbonate solution and again with water. It is evaporated to dryness and the product thus obtained crystallizes rapidly [purity on high performance liquid chromatography (HPLC): 91.69%]. It is recrystallized from 250 ml of isopropanol and 59 g of 2-n-butyl 3-(4-methoxy benzoyl) 5-nitro benzofuran are thus obtained.
Name
tin tetrachloride
Quantity
59.8 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
308 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
770 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

O-4-nitrophenylhydroxylamine (100 mg), was suspended in 0.5 ml acetic acid and 1-(4-methoxyphenyl)-heptane-1,3-dione was added. The mixture was stirred at 70° C. for 3 h and then at 100° C. for an additional 14 h. The mixture was cooled to room temperature and the solvent evaporated under vacuum. Yield 70% of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
1-(4-methoxyphenyl)-heptane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

reaction of 2-butyl-5-nitrobenzofuran with anisoyl chloride in the presence of tin tetrachloride according to the conditions of the Friedel-Crafts reaction and hydrolysis to form 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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